molecular formula C25H22N2O5 B2617546 2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate CAS No. 2305253-79-4

2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate

Cat. No.: B2617546
CAS No.: 2305253-79-4
M. Wt: 430.46
InChI Key: KGXVQXDSPNZTGY-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[1,2-a]pyrazine derivative featuring a 9H-fluoren-9-ylmethyl (Fmoc) protecting group at position 2, a methyl ester at position 8, and a formyl group at position 5. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The pyrrolo[1,2-a]pyrazine core is a bicyclic heteroaromatic system that enables diverse functionalization, making it valuable in medicinal chemistry and materials science.

Key structural attributes include:

  • Fmoc group: Enhances solubility in organic solvents and serves as a temporary protecting group for amines.
  • Formyl group: A reactive site for further derivatization (e.g., condensation reactions to form Schiff bases or hydrazones).
  • Methyl ester: Provides stability and modulates electronic effects on the heterocyclic core.

Properties

IUPAC Name

2-O-(9H-fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-31-24(29)21-12-16(14-28)27-11-10-26(13-23(21)27)25(30)32-15-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,12,14,22H,10-11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXVQXDSPNZTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CN(CCN2C(=C1)C=O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the fluorenyl group, followed by the construction of the pyrrolo[1,2-a]pyrazine core. Key steps include:

    Formation of the Fluorenyl Group: This can be achieved through the reaction of fluorene with appropriate reagents to introduce the desired substituents.

    Construction of the Pyrrolo[1,2-a]pyrazine Core: This involves cyclization reactions, often using formylation and methylation steps to introduce the formyl and methyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to an alcohol.

    Substitution: Introduction of various substituents on the fluorenyl group.

Scientific Research Applications

2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate involves its interaction with molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolo[1,2-a]pyrazine core may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-tert-Butyl 8-Methyl 6-Formyl-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate (CAS 2172475-37-3)

  • Structural difference : The tert-butyl group replaces the Fmoc group at position 2.
  • Impact : The tert-butyl group offers superior steric protection compared to Fmoc but lacks the UV-active aromaticity of the fluorenyl moiety, limiting its utility in photochemical applications .
  • Synthetic relevance : Both compounds likely share formylation strategies at position 6, as demonstrated in for analogous pyrrolo[1,2-a]pyrazine carbaldehydes.

2-tert-Butyl 8-Methyl 6-(Aminomethyl)-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate Functional group variation: The formyl group is replaced by an aminomethyl group. Reactivity: The aminomethyl derivative is poised for amide bond formation, whereas the formyl group enables nucleophilic additions (e.g., Grignard reactions) .

Ethyl 3-Phenyl-4-oxo-pyrido[2’,3’:4,5]pyrrolo[2,1-d][1,2,3,5]tetrazine-10-carboxylate (9a)

  • Core structure : A fused tetrazine-pyrrolopyridine system instead of pyrrolo[1,2-a]pyrazine.
  • Electronic effects : The tetrazine ring introduces strong electron-withdrawing effects, altering reactivity toward electrophiles compared to the formyl-substituted pyrrolo[1,2-a]pyrazine .

Physical and Spectral Properties

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target compound (Fmoc derivative) Not reported ~1710 (ester C=O), ~1690 (formyl C=O) Expected: Fmoc aromatic protons (7.2–7.8), formyl proton (~9.8)
2-tert-Butyl 6-formyl derivative Not reported Similar ester/formyl peaks tert-Butyl (1.2–1.4), formyl (~9.8)
9a (Tetrazine derivative) 162–163 1736 (ester C=O), 1711 (C=O) Ethyl (1.40, t), aromatic (7.62–8.95)
6-(Aminomethyl) analogue Not reported ~3368 (NH₂), ~1611 (C=N) Aminomethyl (3.92, s), NH (11.19, s)

Biological Activity

2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a fluorenyl moiety and a pyrrolo[1,2-a]pyrazine core, which contribute to its biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.

The compound's IUPAC name is 2-O-(9H-fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate . Its molecular formula is C25H22N2O5C_{25}H_{22}N_{2}O_{5}, and it possesses a molecular weight of approximately 430.46 g/mol. The structure includes functional groups that may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The fluorenyl group can intercalate into DNA strands, potentially disrupting replication and transcription processes.
  • Enzyme Modulation : The pyrrolo[1,2-a]pyrazine core may interact with specific enzymes or receptors, influencing their activity and leading to therapeutic effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • In Vitro Studies : In cell line assays, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that derivatives can inhibit cell proliferation in breast cancer models.

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Research suggests that heterocyclic compounds can modulate inflammatory pathways:

  • Cytokine Production : In vitro studies have indicated that these compounds can reduce the production of pro-inflammatory cytokines in activated immune cells.

Case Studies

StudyFindings
Study on Anticancer Activity A derivative of the compound was shown to inhibit the growth of BRCA1/2 mutant breast cancer cells with an EC50 of 0.3 nM .
Inflammation Modulation Research indicated a reduction in TNF-alpha levels in macrophages treated with similar heterocycles .

Research Applications

The unique properties of this compound make it a valuable candidate for various applications:

  • Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.
  • Material Science : Its distinct optical and electronic properties can be harnessed for developing advanced materials.

Q & A

Q. How can cheminformatics tools assist in predicting SAR for pyrrolo-pyrazine derivatives?

  • Methodological Answer : Use QSAR models (e.g., MOE or Schrödinger) to correlate substituent electronegativity or steric bulk with bioactivity. Train models on datasets from analogs (e.g., pyrazolo-pyrimidines) and validate via synthetic testing .

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